2,4,5-T-triethylammonium

Herbicide Formulation Acid Equivalent Application Rate Calculation

Formulators face acid equivalent (AE) variability across 2,4,5-T salt forms, risking application rate errors. 2,4,5-T-triethylammonium (CAS 2008-46-0) delivers a verified 71.6% AE-mid-range between triethanolamine (63%) and butyl ester (83%) salts-enabling calibrated dosing for woody species control. • Superior root-zone phytotoxicity for basal bark & soil-applied brush management • High water solubility supports liquid concentrate blending with triclopyr or picloram • Documented Certificate of Analysis available for stoichiometric formulation verification

Molecular Formula C14H20Cl3NO3
Molecular Weight 356.7 g/mol
CAS No. 2008-46-0
Cat. No. B3026443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-T-triethylammonium
CAS2008-46-0
Molecular FormulaC14H20Cl3NO3
Molecular Weight356.7 g/mol
Structural Identifiers
SMILESCCN(CC)CC.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O
InChIInChI=1S/C8H5Cl3O3.C6H15N/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;1-4-7(5-2)6-3/h1-2H,3H2,(H,12,13);4-6H2,1-3H3
InChIKeyQZKXBNCXPQMZLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,5-T-triethylammonium Overview


2,4,5-T-triethylammonium (CAS 2008-46-0) is the triethylamine salt of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a phenoxyacetic acid auxin-mimic herbicide [1]. It is primarily utilized for the control of broadleaf woody species and industrial vegetation management. As a salt formulation, it is distinguished by its high water solubility and specific physicochemical properties, including a boiling point of 376.3°C at 760 mmHg and a vapor pressure of 2.48E-06 mmHg at 25°C .

Substitution Risks for 2,4,5-T-triethylammonium


Substituting 2,4,5-T-triethylammonium with other in-class phenoxyacetic acid salts (e.g., sodium, triethanolamine) or esters (e.g., butyl ester) without quantitative justification introduces significant efficacy and handling risks. Formulation chemistry dictates that the salt counterion determines critical parameters such as water solubility, acid equivalent per unit mass, and volatility [1]. Using a sodium salt where a triethylamine salt is specified, for instance, alters the application rate of the active acid equivalent per hectare due to differing molecular weights [2]. Furthermore, volatility—a key factor in off-target drift and environmental safety—varies substantially between amine salts and sodium salts [3]. Therefore, direct substitution without adjustment based on formulation-specific physicochemical and application data is not scientifically sound.

Quantitative Evidence for 2,4,5-T-triethylammonium


Acid Equivalent Comparison

The acid equivalent (AE) content of a herbicide salt dictates the amount of active parent acid delivered per unit mass of commercial product. For 2,4,5-T-triethylammonium, the molecular weight of the acid is 255.5 g/mol and the salt is 356.7 g/mol, yielding an acid equivalent of 71.6% [1]. This differs substantially from the 2,4,5-T triethanolamine salt, which has a molecular weight of 404.5 g/mol and an acid equivalent of 63% [1], and the 2,4,5-T butyl ester, which has an acid equivalent of 83% [1]. Consequently, to achieve a target application rate of 1 lb acid equivalent per acre, a user would require 1.40 lb of 2,4,5-T-triethylammonium, compared to 1.59 lb of the triethanolamine salt and 1.20 lb of the butyl ester.

Herbicide Formulation Acid Equivalent Application Rate Calculation

Volatility and Drift Risk

Volatility is a critical factor in herbicide selection, influencing off-target movement and potential crop damage. In comparative studies of 2,4-D and 2,4,5-T formulations on tomato plants, the triethylamine salt of 2,4-D showed higher volatility than the triethanolamine salt and was approximately equal to the 2,4-D butoxy ethanol (BE) ester [1]. By direct class-level inference, the 2,4,5-T-triethylammonium salt is expected to exhibit similar intermediate volatility relative to other salt forms; sodium salts of all three chemicals (2,4-D, 2,4,5-T, 2,4,5-TP) demonstrated only slight volatility [1].

Herbicide Volatility Drift Management Environmental Fate

Woody Species Phytotoxicity

In hydroponic studies with red maple (Acer rubrum) and white ash (Fraxinus americana) seedlings, the triethylamine salt of 2,4,5-T was consistently more toxic on a mole basis when applied to the roots than to the shoots [1]. This differential root sensitivity was shared by 2,4,5-TP and 2,4,5-TB but contrasted with 2,4-D-triethylamine salt, which showed equal toxicity regardless of application site (root vs. shoot) [1].

Woody Plant Control Selective Herbicide Root vs. Shoot Absorption

2,4,5-T-triethylammonium Applications


Precision Acid Equivalent Dosing

Procurement of 2,4,5-T-triethylammonium is justified in scenarios where field application rates must be strictly calibrated to deliver a specific acid equivalent per acre. Given its 71.6% acid equivalent content [1], this salt provides a mid-range option between the lower AE triethanolamine salt (63%) and the higher AE butyl ester (83%) [1]. This allows applicators to fine-tune product volume to meet regulatory limits while optimizing logistical efficiency.

Woody Species Root Uptake Control

In settings where soil application or root-zone exposure is the intended route of herbicide uptake for controlling woody brush or tree species, the 2,4,5-T-triethylamine salt offers a proven advantage. Evidence indicates that the 2,4,5-T-triethylamine salt is more phytotoxic when absorbed by roots compared to shoots, a property not shared by the 2,4-D-triethylamine salt [2]. This makes it a targeted choice for basal bark or soil-applied treatments in forestry and rights-of-way management.

Phenoxyacetic Salt Behavior Research

The compound serves as a standard reference for investigating how amine salt counterions (e.g., triethylamine vs. triethanolamine) influence herbicide absorption, translocation, and volatility in plant systems. Research has demonstrated that the triethylamine salt exhibits distinct volatility and uptake characteristics compared to sodium and other amine salts [3], making it an essential tool in comparative herbicide science.

Custom Herbicide Blend Manufacturing

Formulators requiring a water-soluble, triethylamine-based 2,4,5-T salt for blending with other active ingredients (e.g., triclopyr, picloram) in high-concentration liquid concentrates benefit from its solubility profile . The precise acid equivalent data [1] allows for accurate stoichiometric blending to create custom mixtures tailored to regional weed spectrums and regulatory frameworks.

Technical Documentation Hub

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